3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyridothiadiazine ring and a benzonitrile group. These types of compounds are often found in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the melting point could be determined using differential scanning calorimetry, and the solubility could be determined using various solvents .Scientific Research Applications
Anticancer Applications
The core structure of triazolothiadiazine derivatives has been explored for its anticancer properties. The ability to interact with various cancer-related targets through hydrogen bond formation makes this class of compounds a valuable asset in the design of new anticancer drugs. Researchers have been focusing on the structure-activity relationship of these compounds to optimize their efficacy against different types of cancer cells .
Antimicrobial and Antibacterial Agents
Compounds with the 1,2,4-triazole ring, such as our compound of interest, have shown significant antibacterial activity. They are particularly important in the fight against drug-resistant bacteria, which is a growing concern in public health. The development of new antibacterial agents incorporating the 1,2,4-triazole structure is an active area of research, aiming to address the challenge of microbial resistance .
Analgesic and Anti-inflammatory Properties
The triazolothiadiazine scaffold is also associated with analgesic and anti-inflammatory effects. These compounds can be designed to target specific pathways involved in pain perception and inflammation, offering potential for the development of new pain relief medications .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating these effects. Triazolothiadiazine derivatives have been investigated for their antioxidant properties, which could lead to therapeutic applications in conditions caused by oxidative damage .
Antiviral Potential
The search for new antiviral agents is particularly relevant in the context of emerging viral diseases. The triazolothiadiazine core has been studied for its potential to inhibit viral replication, making it a promising candidate for the development of new antiviral drugs .
Enzyme Inhibition
A variety of enzymes can be targeted by triazolothiadiazine derivatives, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. Inhibiting these enzymes has therapeutic implications for several conditions, such as glaucoma, Alzheimer’s disease, obesity, and hormone-related cancers .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that compounds with similar structures interact with their targets to induce changes that result in their pharmacological effects .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, leading to their pharmacological effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and thus its pharmacological effects .
Result of Action
It is known that compounds with similar structures can have significant molecular and cellular effects, leading to their pharmacological effects .
Action Environment
It is known that environmental factors can significantly impact the action, efficacy, and stability of a compound .
properties
IUPAC Name |
3-[[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3S/c1-14-10-17(7-8-18(14)22)26-20-19(6-3-9-24-20)30(28,29)25(21(26)27)13-16-5-2-4-15(11-16)12-23/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJPIHLNEAIYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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